Herbicidal Potency of Isobenzofuranimine Derivatives: ED50 Comparison Against Commercial Sulfonylurea Herbicide Chlorsulfuron
Two representative 3-(methoxycarbonylmethylene)isobenzofuran-1-imine derivatives, compound 1 and compound 2, exhibited potent phytotoxicity against Arabidopsis thaliana seedlings. Compound 1 achieved an ED50 of 28.5 µM for primary root length inhibition, approximately 2- to 3-fold more potent than the commercial herbicide chlorsulfuron (reported ED50 values of ~50–100 µM under comparable seedling assay conditions) [1]. Despite its structural similarity to the target compound, isobenzofuran-1(3H)-imine hydrochloride serves as a direct precursor to such substituted isobenzofuranimines, demonstrating the scaffold's capacity to deliver commercially competitive herbicidal potency.
| Evidence Dimension | Phytotoxicity – primary root length ED50 |
|---|---|
| Target Compound Data | Compound 1: ED50 = 28.5 µM; Compound 2: ED50 = 52.5 µM |
| Comparator Or Baseline | Chlorsulfuron: ED50 ≈ 50–100 µM (literature seedling assays) |
| Quantified Difference | Approximately 2–3 fold higher potency for compound 1 vs. chlorsulfuron |
| Conditions | Arabidopsis thaliana seedlings, 10-day treatment, dose-response assay |
Why This Matters
This data demonstrates that the isobenzofuranimine scaffold, accessible from the hydrochloride salt, can outperform a widely used commercial herbicide in early-stage potency, supporting its prioritization in agrochemical lead discovery programs.
- [1] Ziccarelli, I.; Mancuso, R.; Gabriele, B. 3-(Methoxycarbonylmethylene)isobenzofuran-1-imines as a New Class of Potential Herbicides. Molecules 2014, 19, 8261-8275. DOI: 10.3390/molecules19068261 View Source
